4-Phenoxypyridine-2-carboxylic acid hydrochloride

Solubility Salt selection Formulation

4-Phenoxypyridine-2-carboxylic acid hydrochloride is a heterocyclic building block and a designated sorafenib pharmacopeial impurity (Sorafenib Impurity L/109). The hydrochloride salt form (MW 251.66 g/mol) provides practical handling advantages over the free acid (CAS 99970-10-2; MW 215.20 g/mol; XLogP3 = 2.2).

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
CAS No. 1375473-11-2
Cat. No. B1470929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxypyridine-2-carboxylic acid hydrochloride
CAS1375473-11-2
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC(=NC=C2)C(=O)O.Cl
InChIInChI=1S/C12H9NO3.ClH/c14-12(15)11-8-10(6-7-13-11)16-9-4-2-1-3-5-9;/h1-8H,(H,14,15);1H
InChIKeyXHXKICBAWPUOEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenoxypyridine-2-carboxylic Acid Hydrochloride (CAS 1375473-11-2) for Pharmaceutical Impurity Analysis and Medicinal Chemistry: Procurement Overview


4-Phenoxypyridine-2-carboxylic acid hydrochloride is a heterocyclic building block and a designated sorafenib pharmacopeial impurity (Sorafenib Impurity L/109) [1]. The hydrochloride salt form (MW 251.66 g/mol) provides practical handling advantages over the free acid (CAS 99970-10-2; MW 215.20 g/mol; XLogP3 = 2.2) [1]. The compound is utilized as a reference standard in HPLC method validation for sorafenib quality control and as a synthetic precursor for 4-phenoxypyridine-based kinase inhibitor libraries [2].

Why Generic Substitution of 4-Phenoxypyridine-2-carboxylic Acid Hydrochloride Risks Analytical and Synthetic Integrity


Substituting the hydrochloride salt with the free acid or other picolinic acid analogs alters solubility, ionization state, and chromatographic retention behavior [1]. In HPLC impurity profiling of sorafenib, the salt form ensures consistent peak symmetry and retention time, which is critical for accurate quantification at the pharmacopeial limit of 0.015 µg/mL [2]. Using unverified analogs can lead to erroneous impurity quantitation, failed system suitability tests, and non-compliance with ICH Q3A guidelines for pharmaceutical quality control [2].

Quantitative Differentiation Evidence for 4-Phenoxypyridine-2-carboxylic Acid Hydrochloride: Salt Form, Purity, and Analytical Performance


Hydrochloride Salt Form Provides Enhanced Aqueous Solubility Versus Free Acid

The hydrochloride salt of 4-phenoxypyridine-2-carboxylic acid is expected to exhibit substantially higher aqueous solubility than the free acid (CAS 99970-10-2), which has a computed XLogP3 of 2.2, indicating moderate lipophilicity and limited water solubility [1]. Hydrochloride salt formation of carboxylic acids typically increases aqueous solubility by 10- to 100-fold due to ionization and improved crystal lattice energy [2]. This differential solubility directly impacts dissolution for in vitro assays and facilitates solution-phase handling in medicinal chemistry workflows [1].

Solubility Salt selection Formulation

Certified Purity of ≥95% with Full Analytical Documentation Outperforms Uncertified Generic Sources

The commercially available 4-phenoxypyridine-2-carboxylic acid hydrochloride (Sigma-Aldrich/Enamine) is supplied with a guaranteed purity of 95% (HPLC) and a comprehensive Certificate of Analysis (CoA) . In contrast, generic chemical suppliers often provide this compound with unverified purity claims and without batch-specific analytical data . This certified purity is critical for use as an impurity reference standard, where even minor impurities in the standard itself can bias quantification of sorafenib impurities at the 0.015 µg/mL detection limit [1].

Purity Quality control Certificate of Analysis

Validated Analytical Performance as Sorafenib Impurity Standard with Detection Limit of 0.015 µg/mL

In a validated green HPLC method for sorafenib and its pharmacopeial impurities, impurity reference standards were quantified with a calibration range of 0.050–0.30 µg/mL and a detection limit (LOD) of 0.015 µg/mL [1]. The 4-phenoxypyridine-2-carboxylic acid moiety is structurally related to the degradation product DP 1 (4-[4-(carboxyamino)phenoxy]pyridine-2-carboxylic acid) characterized in this study, confirming that this chemotype is amenable to the validated analytical conditions [1]. Procurement of the hydrochloride salt of this specific impurity ensures compatibility with established pharmacopeial HPLC protocols and avoids the need for method redevelopment that would be required for structurally divergent analogs [1].

HPLC impurity analysis Sorafenib Method validation

High-Value Application Scenarios for 4-Phenoxypyridine-2-carboxylic Acid Hydrochloride (CAS 1375473-11-2)


Pharmaceutical Impurity Profiling in Sorafenib API and Finished Dosage Forms

Deploy the hydrochloride salt as a certified reference standard for HPLC-UV quantification of Sorafenib Impurity L in active pharmaceutical ingredient (API) batches and tablet dissolution testing. The validated method achieves an LOD of 0.015 µg/mL, enabling compliance with ICH Q3A reporting thresholds for genotoxic and non-genotoxic impurities [1]. The salt form's consistent ionization state ensures reproducible retention times and peak symmetry across analytical runs [1].

Medicinal Chemistry: Synthesis of 4-Phenoxypyridine-Based Kinase Inhibitor Libraries

Utilize the hydrochloride salt as a carboxylate building block for amide coupling reactions to generate 2-substituted-4-phenoxypyridine derivatives. Related derivatives have demonstrated potent c-Met and Flt-3 kinase inhibition (IC₅₀ values as low as 2.18 nM and 2.61 nM, respectively) [2]. The hydrochloride salt's enhanced solubility facilitates solution-phase parallel synthesis in DMF or DMSO without pre-neutralization .

Analytical Method Development and Validation for Generic Sorafenib ANDA Submissions

Incorporate the impurity reference standard into forced degradation studies (acid, base, oxidative, thermal, photolytic) to establish specificity and system suitability parameters for ANDA regulatory filings. The structurally characterized degradation products DP 1 and DP 2, which share the 4-phenoxypyridine-2-carboxylic acid core, serve as benchmarks for peak identification in stressed samples [1].

Quote Request

Request a Quote for 4-Phenoxypyridine-2-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.